
Efatutazone dihydrochloride monohydrate
概要
説明
CS-7017一水和物は、チアゾリジンジオン系に属するペルオキシソーム増殖因子活性化受容体ガンマ(PPARγ)の選択的アゴニストです。 非小細胞肺癌、甲状腺癌、および脂肪肉腫など、さまざまな癌における潜在的な治療用途が研究されています 。 この化合物は、形態学的変化、細胞分化、および抗増殖効果を誘導する能力で知られています .
準備方法
合成経路と反応条件
CS-7017一水和物の合成には、適切なベンゾイミダゾールおよびチアゾリジンジオン誘導体から始まる複数のステップが含まれます。主なステップには以下が含まれます。
ベンゾイミダゾール誘導体の形成: 合成は、4-アミノ-3,5-ジメチルフェノールと1-メチルベンゾイミダゾールを反応させてベンゾイミダゾール誘導体を調製することから始まります。
チアゾリジンジオンの形成: チアゾリジンジオン環は、ベンゾイミダゾール誘導体をチアゾリジン-2,4-ジオンと特定の条件下で反応させることで形成されます。
最終カップリング: 最終ステップでは、チアゾリジンジオン誘導体をフェニルメチル基とカップリングしてCS-7017一水和物を形成します.
工業生産方法
CS-7017一水和物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高い収率と純度を確保するための反応条件の最適化が含まれます。 この化合物は、通常、純度が99%を超える固体粉末形で生成されます .
化学反応の分析
反応の種類
CS-7017一水和物は、さまざまな化学反応を起こし、以下が含まれます。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、化合物の官能基を修飾するために実施することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムおよび水素化アルミニウムリチウムなどの還元剤が使用されます。
形成される主要な生成物
科学研究への応用
科学的研究の応用
Clinical Applications
-
Anaplastic Thyroid Cancer
- Study Overview : A Phase 1 clinical trial evaluated efatutazone in combination with paclitaxel for patients with advanced anaplastic thyroid cancer. Results indicated that the combination was safe and biologically active.
- Findings : Out of 15 treated patients, one achieved a partial response lasting over 100 days, while several others exhibited stable disease. The median time to progression was significantly improved with higher doses of efatutazone .
-
Myxoid Liposarcoma
- Study Overview : A Phase II trial is currently assessing efatutazone's efficacy in patients with previously treated myxoid liposarcoma. This trial aims to evaluate the confirmed response rate and overall survival.
- Objectives : The study focuses on understanding how efatutazone affects tumor expression markers related to PPAR and RXR, along with its impact on serum adiponectin levels .
- Other Tumor Types
Case Study 1: Combination Therapy in Anaplastic Thyroid Cancer
- Patient Demographics : 15 patients (67% female), median age 59 years.
- Treatment Protocol : Efatutazone was administered at doses of 0.15 mg, 0.3 mg, or 0.5 mg twice daily alongside paclitaxel.
- Outcomes : The study reported significant improvements in median survival times correlating with increased doses of efatutazone. Notably, adverse events were primarily related to fluid retention and anemia .
Case Study 2: Efficacy in Myxoid Liposarcoma
- Objective : To determine the response rate for efatutazone in patients whose disease had progressed after prior therapies.
- Results Expected : The study aims to provide insights into the predictive value of specific biomarkers and overall patient outcomes following treatment with efatutazone .
Data Summary Table
Application Area | Study Phase | Key Findings | Response Rate |
---|---|---|---|
Anaplastic Thyroid Cancer | Phase 1 | Safe; biologic activity; one partial response | ~6.7% |
Myxoid Liposarcoma | Phase II | Ongoing; assessing response rates and survival | Not yet available |
Other Tumors | Various | Under investigation; potential across multiple cancers | Varies |
作用機序
CS-7017一水和物は、ペルオキシソーム増殖因子活性化受容体ガンマ(PPARγ)の活性化を通じてその効果を発揮します。 活性化されると、PPARγはレチノイドX受容体(RXR)とヘテロダイマーを形成し、DNA内の特定の応答要素に結合し、細胞分化、増殖、およびアポトーシスに関与する標的遺伝子の転写につながります 。 この化合物は、抗増殖および抗腫瘍効果に不可欠な形質転換成長因子ベータ(TGF-β)およびSmad経路も調節します .
類似の化合物との比較
類似の化合物
ロシグリタゾン: 同様の効果を持つ別のチアゾリジンジオン系PPARγアゴニストですが、効力と副作用のプロファイルが異なります.
CS-7017一水和物の独自性
CS-7017一水和物は、PPARγに対する高い親和性と選択性により、癌細胞において強力な抗増殖効果をもたらすため、独自性があります。 TGF-βおよびSmadを含む複数のシグナル伝達経路を調節する能力は、他のPPARγアゴニストとのさらなる差別化要因となっています .
類似化合物との比較
Similar Compounds
Rosiglitazone: Another thiazolidinedione class PPARγ agonist with similar effects but different potency and side effect profile.
Pioglitazone: A PPARγ agonist used primarily for the treatment of diabetes, with some overlapping applications in cancer research.
Troglitazone: An older PPARγ agonist with a different safety profile and limited use due to hepatotoxicity.
Uniqueness of CS-7017 Monohydrate
CS-7017 monohydrate is unique due to its high affinity and selectivity for PPARγ, leading to potent antiproliferative effects in cancer cells. Its ability to modulate multiple signaling pathways, including TGF-β and Smad, further distinguishes it from other PPARγ agonists .
生物活性
Efatutazone dihydrochloride monohydrate, also known as CS-7017, is a novel compound classified as a third-generation thiazolidinedione. It primarily functions as a selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis. This article provides an in-depth examination of the biological activity of efatutazone, focusing on its pharmacological effects, clinical studies, and potential applications in oncology.
Efatutazone exerts its effects through PPARγ activation, which has been linked to various biological processes including:
- Regulation of Adipocyte Differentiation : PPARγ is essential for the differentiation of preadipocytes into adipocytes.
- Anti-inflammatory Effects : Activation of PPARγ can lead to the downregulation of pro-inflammatory cytokines.
- Antitumor Activity : Efatutazone has demonstrated significant anticancer properties in preclinical models by inhibiting cellular proliferation in various cancer cell lines.
The compound is reported to be at least 50 times more potent than rosiglitazone and 500 times more potent than troglitazone regarding PPARγ-mediated transcriptional activation and inhibition of cancer cell growth .
Pharmacokinetics
The pharmacokinetic profile of efatutazone was evaluated in several clinical trials. Key parameters include:
- Absorption : Efatutazone is administered orally, with pharmacokinetic studies showing a dose-proportional increase in plasma concentrations.
- Half-Life : The compound exhibits a moderate half-life that supports twice-daily dosing.
- Metabolism : Efatutazone undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
Table 1 summarizes the pharmacokinetic parameters observed in clinical studies:
Parameter | Value |
---|---|
C_max (ng/mL) | Varies by dose |
AUC (ng·h/mL) | Dose-dependent |
Half-Life (hours) | Approximately 6-8 |
Phase 1 Trials
A significant study conducted to evaluate the safety and efficacy of efatutazone involved patients with advanced solid malignancies. The trial aimed to determine the maximum tolerated dose (MTD) and assess preliminary antitumor activity. Key findings included:
- Safety Profile : Common adverse effects included peripheral edema (53.3% of patients), which often required diuretics .
- Efficacy : Among 31 treated patients, one patient achieved a sustained partial response lasting 690 days, while ten others maintained stable disease for over 60 days .
Case Study Insights
A notable case study highlighted the combination therapy of efatutazone with paclitaxel in patients with metastatic anaplastic thyroid carcinoma. The results indicated that this combination was well-tolerated and showed promising biological activity, suggesting potential synergistic effects that warrant further exploration .
Biomarkers and Predictive Factors
Research has indicated that changes in plasma adiponectin levels may serve as a biomarker for PPARγ activation and therapeutic response to efatutazone. Increases in adiponectin levels were observed following treatment across all dose levels, correlating with clinical outcomes .
特性
CAS番号 |
1048002-36-3 |
---|---|
分子式 |
C27H30Cl2N4O5S |
分子量 |
593.5 g/mol |
IUPAC名 |
5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrate;dihydrochloride |
InChI |
InChI=1S/C27H26N4O4S.2ClH.H2O/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23;;;/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33);2*1H;1H2 |
InChIキー |
JMFBDJASOQDDGR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.O.Cl.Cl |
正規SMILES |
CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.O.Cl.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Efatutazone dihydrochloride monohydrate; Inolitazone dihydrochloride monohydrate; UNII-4AUO475Y7H; CS-7017 monohydrate. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。